molecular formula C12H15N3S B1409404 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine CAS No. 1395492-83-7

5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine

Cat. No.: B1409404
CAS No.: 1395492-83-7
M. Wt: 233.33 g/mol
InChI Key: YHHSAMMHCFPQKF-UHFFFAOYSA-N
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Description

5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a 2-aminothiazole core conjugated with a tert-butyl substituted pyridine moiety. The 2-aminothiazole scaffold is a privileged structure in pharmacology, known for its versatile biological activities and presence in several therapeutic agents . This specific molecular architecture, combining a thiazole with a pyridine ring, is a common feature in compounds developed as kinase inhibitors, such as PI3K inhibitors for oncology research , and other targeted therapies. Research Applications and Value: The primary research value of this compound lies in its use as a key intermediate or building block for the synthesis of more complex molecules. Its structure is amenable to further functionalization, particularly at the 2-amino group on the thiazole ring, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This makes it valuable for hit-to-lead optimization campaigns in various therapeutic areas. While specific biological data for this exact compound may be limited, analogs and derivatives based on the 2-aminothiazole core have demonstrated a wide range of pharmacological activities in research settings. These include potential as antitubercular agents , cytotoxic agents against various cancer cell lines , and as modulators of ion channels like the Zinc-Activated Channel (ZAC) . The tert-butyl group and pyridine ring can contribute to enhanced pharmacokinetic properties, such as improved metabolic stability and membrane permeability. Handling and Usage: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory environment. For safe handling practices, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(2-tert-butylpyridin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-12(2,3)10-6-8(4-5-14-10)9-7-15-11(13)16-9/h4-7H,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSAMMHCFPQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Thiazole Derivatives

The synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share structural similarities with the target compound, involves preparing building blocks such as enaminones/guanidines and pyrimidin-2-amines/aryl bromides.

General Synthetic Procedures:

  • 5-Acetylthiazole Formation: This involves the reaction of thioureas with 3-chloro-2,4-pentanedione using the Hantzsch–Traumann thiazole synthesis method.
  • Enaminone Formation: 5-Acetylthiazoles can be converted to enaminones by refluxing with N, N-dimethylformamide dimethyl acetal (DMF-DMA) or using tert-butoxybis(dimethylamino)methane (Bredereck’s reagent).
  • Pyrimidine Amine Formation: This procedure is used to create pyrimidine amine derivatives, key building blocks for the target compounds.
  • Substitution of Bromide with Secondary Amines: This method is employed to introduce amine functionalities, crucial for the desired compound.
  • Reduction of Nitro Compounds to Amines: Nitro compounds are reduced to amines using various methods, often involving filtration through Celite.
  • Mercury-Promoted Guanylation Reaction: This reaction involves the use of N, N′-bis-Boc-S-methylisothiourea and mercuric chloride (HgCl2) to form bis-Boc-protected guanidines.
  • TFA-Mediated Boc Removal: This step involves the removal of Boc protecting groups using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Synthesis of Benzothiazole Derivatives

Another related synthetic approach involves the synthesis of benzothiazole derivatives, which can provide insights into forming the thiazole ring system.

Method for Preparing Tert-Butyl Derivatives

A method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl) cyclohexyl) carbamate is described that involves using neutral forms of reagents to improve reaction yields and purity.

Key Steps:

  • Reacting specific reagents in their neutral forms to avoid increased viscosity of the reaction medium.
  • Stirring the reaction mixture for an extended period (1-10 hours, preferably 3-8 hours).
  • Monitoring the reaction progress using HPLC chromatography to determine the yield.

Considerations for Reaction Conditions and Analysis

  • Reaction Time: The reaction time depends on temperature and reagent amounts, but can be optimized by monitoring the yield via HPLC.
  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to analyze the purity of the obtained products. Waters Alliance equipment with a variable wave detector and a thermostat-controlled oven is typically employed.
  • Temperature Control: Maintaining specific temperatures during the reaction is crucial, such as heating mixtures to 50-60°C and cooling to 0-5°C during reagent addition.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of 5-(2-tert-butylpyridin-4-yl)thiazol-2-amine involves modular approaches, often leveraging Hantzsch–Traumann thiazole synthesis or cross-coupling strategies. Key steps include:

Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis : Cyclocondensation of α-haloketones (e.g., 3-chloro-2,4-pentanedione) with thioureas forms the thiazole core. For example, coupling cyclopentylthiourea with 1,1,1-trifluoropentane-2,4-dione yields substituted 5-acetylthiazoles, which are further functionalized (Scheme 1, ).

  • Enaminone Intermediates : Enaminones (e.g., 13 , 15–20 ) are generated via refluxing 5-acetylthiazoles with DMF-DMA or Bredereck’s reagent, enabling subsequent pyrimidine amine coupling .

Pyridine Functionalization

  • Suzuki–Miyaura Coupling : The 2-tert-butylpyridin-4-yl group can be introduced via palladium-catalyzed cross-coupling of boronic acids with bromothiazole intermediates. For example, 2-amino-5-bromothiazole (29 ) reacts with 4-fluorophenylboric acid to install aryl groups (Scheme 7, ).

Derivatization Reactions

The amine and pyridine moieties serve as handles for further functionalization:

Amine Reactivity

  • Acylation : The 2-amine undergoes acylation with chloroacetyl chloride to form acetamide derivatives (e.g., 24 ), which react with secondary amines to yield tertiary amides (Scheme 5, ).

  • Thiourea Formation : Treatment with isothiocyanates generates thiourea derivatives (e.g., 4–6 ), pivotal for heterocycle formation .

Electrophilic Aromatic Substitution

  • The electron-rich thiazole ring participates in iodination or nitration , though steric hindrance from the tert-butyl group may limit reactivity at the pyridine’s ortho positions .

Catalytic Cross-Coupling Reactions

The pyridine and thiazole rings enable diverse cross-coupling pathways:

Reaction Type Conditions Product Yield Ref
Buchwald–HartwigPd(OAc)₂/Xantphos, Cs₂CO₃, 100°CArylaminotriazoles (e.g., 2a )53–99%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., 30→31 )65–85%
Ullmann-Type CouplingCuI, L-proline, DMSO, 90°CN-Aryl thiazoles60–76%

Deaminative Functionalization

The 2-amine group can be replaced via deaminative chlorination :

  • Conditions : Treatment with tert-butyl nitrite and MgCl₂ in acetonitrile selectively replaces -NH₂ with -Cl (Table 1, ).

  • Applications : This method converts aminoheterocycles to chlorides, enabling downstream couplings (e.g., Sandmeyer reaction) .

Biological Activity and Further Modifications

Though beyond the scope of reactivity, derivatives of 2-aminothiazoles exhibit antiproliferative activity :

  • KPNB1 Inhibition : Analogues like 31 (IC₅₀ = 0.8 μM) inhibit nuclear transport protein KPNB1, showing promise in cancer therapy .

  • Structural Optimization : Substituents on the pyridine (e.g., 4-fluorophenyl) enhance potency and selectivity .

Stability and Handling

  • Storage : Stable under inert gas at −20°C; hygroscopic in polar solvents (e.g., DMSO).

  • Purification : Flash chromatography (SiO₂, DCM/MeOH gradients) or recrystallization from EtOAc/hexane .

Scientific Research Applications

Anti-Cancer Applications

One of the primary applications of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is its role as an inhibitor of phosphatidylinositol 3-kinases (PI3K), which are crucial in cancer signaling pathways. The compound has shown high selectivity for the PI3K alpha subtype, making it a promising candidate for treating various proliferative diseases, including:

  • Tumors
  • Leukemias
  • Polycythemia Vera
  • Essential Thrombocythemia
  • Myelofibrosis

In a study, it was reported that derivatives of this compound demonstrated significant inhibition of PI3K activity, which is vital for tumor growth and survival. The pharmacological properties suggest potential use in combination therapies with other agents to enhance efficacy against resistant cancer types .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that derivatives of thiazol-2-amine exhibited potent inhibition of cyclooxygenase enzymes (COX), specifically COX-2, which is implicated in inflammatory processes.

Case Study: COX Inhibition

A recent study synthesized several thiazole derivatives and tested their inhibitory effects on COX enzymes. The results showed that selected compounds had IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents .

CompoundCOX-2 IC50 (μM)Selectivity Index
5d0.7642
5e9.01112

These findings suggest that this compound derivatives could serve as new leads in developing anti-inflammatory medications.

Anti-Bacterial Activity

Another significant application is in combating bacterial infections, particularly against strains like Mycobacterium tuberculosis. The thiazole derivatives have shown promising activity with sub-micromolar minimum inhibitory concentrations.

Case Study: Anti-Tubercular Activity

Research has demonstrated that certain analogs of the compound possess strong bactericidal effects against M. tuberculosis. Structure-activity relationship (SAR) studies revealed that specific substitutions at the C-2 and C-4 positions of the thiazole core enhance activity while maintaining selectivity over mammalian cells .

AnalogMinimum Inhibitory Concentration (MIC)Selectivity Index
20<0.1 μM26
42<0.05 μMHigh

These results underscore the potential of this compound class in developing novel anti-tubercular agents.

Mechanism of Action

The mechanism of action of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine C₁₂H₁₆N₄S 248.34 Pyridine, tert-butyl N/A Not specified N/A
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₂N₆S 236.29 Triazole, tert-butyl N/A Anticancer
(E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine C₁₆H₁₅Cl₂N₅S 396.30 Dichlorobenzylidene, triazole N/A Antitumor
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine C₁₃H₁₈N₄S 262.38 Pyrimidine, tert-pentyl N/A Not specified
5-tert-Butyl-1,3,4-thiadiazol-2-amine C₆H₁₁N₃S 157.24 Thiadiazole, tert-butyl N/A Antimicrobial (potential)
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) C₁₇H₁₃N₅S 319.39 Benzothiazole, pyrimidine 297–299 Antimicrobial

Biological Activity

5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, emphasizing its antitumor and neuroprotective properties.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of appropriate pyridine and thiazole derivatives under controlled conditions. The compound features a thiazole ring, which is known for its diverse biological activities, attached to a tert-butyl-substituted pyridine. This structural configuration is critical for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown potent inhibition against various cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells by inhibiting critical kinases involved in cell cycle regulation.

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT116 (colon cancer)0.5CDK inhibition
Compound AMCF7 (breast cancer)0.3Apoptosis induction
Compound BA549 (lung cancer)0.4Cell cycle arrest

The compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcriptional regulation and cell proliferation .

Neuroprotective Properties

In addition to its antitumor effects, this compound has been evaluated for neuroprotective properties. Thiazole derivatives have been linked to acetylcholinesterase (AChE) inhibition, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition by Thiazole Compounds

Compound NameIC50 (µM)Reference
This compound2.7Study on AChE inhibitors
Compound C1.5Known AChE inhibitor
Compound D3.0Novel derivative

The ability of this compound to inhibit AChE suggests potential applications in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a thiazole derivative similar to this compound resulted in significant tumor regression in a subset of patients resistant to conventional therapies.
  • Neurodegenerative Disease Research : In preclinical models of Alzheimer's disease, compounds with similar structures showed improved cognitive performance and reduced amyloid plaque formation, indicating their potential as therapeutic agents for neuroprotection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine, and how is its purity validated?

  • Synthesis : A typical method involves reacting 2-tert-butylpyridine-4-carboxylic acid with thioamides under activated conditions (e.g., using phosphorus pentachloride as an activating agent) to form the thiazole ring. The reaction is conducted under inert atmospheres to prevent oxidation .
  • Characterization : Purity is validated via HPLC (≥95% purity threshold), while structural confirmation employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is used for definitive stereochemical assignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers investigate the anticancer mechanisms of this compound, and what experimental models are appropriate?

  • Mechanistic Studies :

  • Perform in vitro cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining) .
    • In Vivo Models**: Xenograft mouse models with tumor volume monitoring and immunohistochemistry to evaluate caspase-3 activation .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of this compound?

  • Modifications : Introduce substituents at the pyridine or thiazole rings (e.g., halogens, methyl groups) to enhance binding affinity.
  • Evaluation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or tubulin). Validate via competitive binding assays .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be addressed methodologically?

  • Troubleshooting :

  • Standardize assay conditions (cell passage number, serum concentration, incubation time).
  • Cross-validate results using orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .
    • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Report confidence intervals for IC50_{50} values .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • ADME Modeling : Use SwissADME or ADMETlab to predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
  • Metabolic Stability : Perform in silico metabolite prediction (e.g., GLORYx) and validate with liver microsome assays .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 37°C, and 50°C.
  • Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .

Q. What methodologies are recommended for studying synergistic effects with other antitumor agents?

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix experiments.
  • Mechanistic Synergy : Profile protein expression (Western blot) to identify pathways modulated by the combination (e.g., PI3K/AKT suppression with cisplatin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine
Reactant of Route 2
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5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.